3-methylpiperidine-2-carboxylic Acid
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Overview
Description
3-Methylpiperidine-2-carboxylic acid is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with lithium diisopropylamide (LDA) to form a dianion, which then undergoes C-alkylation with 3-chlorobenzyl chloride . Another method involves the hydrogenation of 4-picoline-2-carboxylic acid under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of phosphomolybdic acid as a catalyst to increase the activity of hydrogen peroxide as an oxidizing agent. This method is advantageous due to its simplicity, moderate conditions, and high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions, particularly C-alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide with phosphomolybdic acid as a catalyst.
Reduction: Methanol or ethanol as solvents.
Substitution: Lithium diisopropylamide (LDA) and 3-chlorobenzyl chloride.
Major Products Formed:
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Alkylated products.
Scientific Research Applications
3-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of 3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can form complexes with metal ions, which can then participate in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methylpyridine-2-carboxylic acid (3-methylpicolinic acid): Similar structure but different functional groups.
4-Methylpiperidine-2-carboxylic acid: Similar piperidine ring but different substitution pattern.
Uniqueness: 3-Methylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
BGYDRACYCBSXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCNC1C(=O)O |
Origin of Product |
United States |
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